1-Propanol

描述

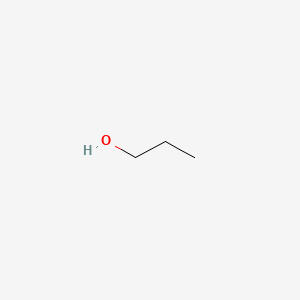

Structure

3D Structure

属性

IUPAC Name |

propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O, Array, CH3CH2CH2OH | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-propanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1-propanol | |

| Description | Chemical information link to Wikipedia. | |

| Record name | propanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propan-1-ol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021739 | |

| Record name | 1-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propanol appears as a clear colorless liquid with a sharp musty odor like rubbing alcohol. Flash point 53-77 °F. Autoignites at 700 °F. Vapors are heavier than air and mildly irritate the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, rubbing alcohols, soaps, window cleaners, acetone and other chemicals and products., Liquid, Colorless liquid with a mild, alcohol-like odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid, Colorless liquid with a mild, alcohol-like odor. | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Propyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

207 °F at 760 mmHg (USCG, 1999), 97.2 °C, 97 °C, 207 °F | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

77 °F (USCG, 1999), 23 °C, 23 °C, 74 °F (closed cup), 22 °C (open cup), 15 °C c.c., 72 °F | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), MISCIBLE WITH PROPYLENE GLYCOL, > 10% acetone, > 10% benzene, > 10% ether, For more Solubility (Complete) data for N-PROPANOL (6 total), please visit the HSDB record page., 1000.0 mg/mL, Solubility in water: miscible, 1 ml in 1 ml 95% alcohol (in ethanol), Miscible | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8053 @ 20 °C/4 °C, % IN "SATURATED" AIR: 2.7 (25 °C); DENSITY OF "SATURATED" AIR: 1.028 (AIR= 1) @ 25 °C; 1 MG/L= 408 PPM & 1 PPM= 2.45 MG/CU M @ 25 °C, 760 MM HG, Coefficient of cubical expansion: 9.56X10-7 at 0-94 °C; critical density: 0.2734; electrical conductivity: 2X10-3 mho/cm at 25 °C; specific heat: 0.586 cal/g/deg C at 25 °C; wt/gal: 6.7 lb at 20 °C, Heat capacity, liquid @ 25 °C = 141 J/mol-K; flash point, Tag open cup = 28.9 °C; autoignition temp = 371.1 °C; explosive limit, in air = 2.2 vol% (lower), 14.0 vol% (upper); electrical conductivity @ 25 °C = 2X10-8 mho; critical density = 0.275 g/cu-cm, Relative density (water = 1): 0.8, 0.800-0.805, 0.81 | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.1 (Air = 1), Relative vapor density (air = 1): 2.1 | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

44.98 mmHg (USCG, 1999), 21.0 [mmHg], 21.0 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 15 mmHg | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Sales specifications: water (0.1 wt%), acidity (0.003 wt% as acetic acid); 2-methylpentanal (10 ppm), Water (< or = 0.1 wt%); aldehydes (< or = 0.2 wt%); ethanol (< or = 10 mg/kg); methanol (< or = 100 mg/kg) | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid. | |

CAS No. |

71-23-8 | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96F264O9SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UH7D80E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-195.2 °F (USCG, 1999), -127 °C, -126.1 °C, -196 °F | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Reactivity and Functional Groups of n-Propyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Propyl alcohol (Propan-1-ol), a primary alcohol, serves as a versatile solvent and a key intermediate in the synthesis of a wide array of chemical compounds, including pharmaceuticals. Its reactivity is primarily dictated by the hydroxyl (-OH) functional group, which allows for a variety of transformations such as oxidation, esterification, dehydration, and conversion to alkyl halides. This guide provides a comprehensive overview of the chemical reactivity of n-propyl alcohol, detailing key reactions, experimental protocols, and quantitative data to support laboratory and industrial applications.

Introduction

n-Propyl alcohol, with the chemical formula CH₃CH₂CH₂OH, is a colorless, volatile liquid. As a primary alcohol, the hydroxyl group is attached to a terminal carbon, which significantly influences its reaction pathways. Understanding the nuances of its chemical behavior is paramount for its effective utilization in research, development, and manufacturing. This document outlines the core reactions of n-propyl alcohol, providing detailed methodologies and comparative data to aid in experimental design and process optimization.

Functional Groups and General Reactivity

The primary functional group in n-propyl alcohol is the hydroxyl (-OH) group. This polar group is responsible for the molecule's miscibility with water and its susceptibility to a range of chemical reactions. The oxygen atom of the hydroxyl group has two lone pairs of electrons, making it a weak Lewis base and a nucleophile. The hydrogen atom of the hydroxyl group is weakly acidic. The reactivity of n-propyl alcohol is centered around the C-O and O-H bonds of the hydroxyl group, as well as the C-H bonds on the α-carbon.

Key Chemical Reactions

Oxidation

The oxidation of n-propyl alcohol can yield either propionaldehyde (B47417) or propionic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents favor the formation of the aldehyde, while strong oxidizing agents lead to the carboxylic acid.

Table 1: Oxidation of n-Propyl Alcohol with Various Reagents

| Oxidizing Agent(s) | Product(s) | Yield | Reaction Conditions | Reference(s) |

| Na₂Cr₂O₇, H₂SO₄ | Propionaldehyde | 36% | Reflux | [1] |

| Pyridinium chlorochromate (PCC) | Propionaldehyde | Higher yields than dichromate | Milder conditions | [1] |

| Swern Oxidation | Propionaldehyde | Higher yields than dichromate | Milder conditions | [1] |

| Chromic acid (H₂CrO₄) | Propionic acid | - | - | [1] |

| [ProH]₃PW₁₂O₄₀, H₂O₂ | Propionic acid | 75% selectivity, 88% conversion | 60 °C, 6 h | [2][3] |

This procedure is adapted from a standard organic synthesis protocol.

Materials:

-

n-Propyl alcohol

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Three-necked round-bottom flask, stirrer, dropping funnel, condensers, heating mantle, and distillation apparatus.

Procedure:

-

Set up a reflux apparatus with a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser.

-

Place 100 g (1.7 moles) of n-propyl alcohol into the flask.

-

Prepare an oxidizing solution by carefully adding 120 mL of concentrated sulfuric acid to 1 L of water, then dissolving 164 g (0.56 moles) of potassium dichromate in the mixture.

-

Heat the n-propyl alcohol in the flask to a gentle boil.

-

Slowly add the oxidizing solution from the dropping funnel to the boiling alcohol over a period of about 30 minutes, while stirring vigorously.

-

After the addition is complete, continue to boil the mixture for an additional 15 minutes to ensure the distillation of the propionaldehyde.

-

Collect the distillate, which is an aqueous solution of propionaldehyde.

-

Dry the collected distillate over anhydrous sodium sulfate.

-

Purify the propionaldehyde by fractional distillation. The expected yield is approximately 45-49%.

Esterification

n-Propyl alcohol reacts with carboxylic acids in the presence of an acid catalyst to form esters and water. This reversible reaction, known as Fischer esterification, can be driven to completion by using an excess of one of the reactants or by removing water as it is formed.

Table 2: Esterification of n-Propyl Alcohol with Various Carboxylic Acids

| Carboxylic Acid | Ester Product | Catalyst | Yield | Reference(s) |

| Acetic Acid | n-Propyl acetate (B1210297) | H₂SO₄ | ~99% (with excess alcohol) | [4] |

| Formic Acid | n-Propyl formate | None (reflux) | 65% | [1] |

| Butyric Acid | n-Propyl butyrate | - | - | [5] |

This procedure outlines the synthesis of n-propyl acetate via Fischer esterification.

Materials:

-

n-Propyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄) or ceric sulfate |[4] |

-

Cyclohexane (B81311) (as a water-carrying agent) |[4] |

-

Round-bottom flask, reflux condenser with a Dean-Stark trap, heating mantle.

Procedure:

-

To a round-bottom flask, add 0.1 mol of glacial acetic acid and 0.15 mol of n-propyl alcohol (a 1.5 molar ratio).[4]

-

Add a catalytic amount of concentrated sulfuric acid (a few drops) or 1.1 g of ceric sulfate.[4]

-

Add a suitable amount of cyclohexane to act as an entrainer for water removal.[4]

-

Set up the apparatus for reflux with a Dean-Stark trap to collect the water produced during the reaction.

-

Heat the mixture to reflux for approximately 2 hours.[4]

-

Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.

-

Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.

-

The crude n-propyl acetate can then be purified by washing with a sodium bicarbonate solution to remove unreacted acid, followed by drying and distillation.

Dehydration

The dehydration of n-propyl alcohol, typically carried out with a strong acid catalyst or over a heated solid catalyst, can lead to the formation of either di-n-propyl ether or propene. The product distribution is highly dependent on the reaction temperature and the choice of catalyst. Lower temperatures generally favor the formation of the ether (intermolecular dehydration), while higher temperatures favor the formation of the alkene (intramolecular dehydration).[6][7]

Table 3: Dehydration of n-Propyl Alcohol under Various Conditions

| Catalyst | Temperature (°C) | Major Product(s) | Yield/Selectivity | Reference(s) |

| H₂SO₄ | ~140 | Di-n-propyl ether | - | [8][9] |

| H₂SO₄ | 170-180 | Propene | - | [6][7][10] |

| γ-Al₂O₃ | 250 | Propene (85%), Oxygenates (38%) | 45% conversion | [11] |

| γ-Al₂O₃ | 350 | Propene | 100% selectivity, quantitative conversion | [11] |

| Amberlyst-36 | 100-160 | Di-n-propyl ether | Lower yield than H₂SO₄ | [12][13] |

| H-ZSM-5 | 225 | Propene | >99% | [11] |

Materials:

-

n-Propyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid |[14] |

-

Distillation apparatus, heating mantle, dropping funnel.

Procedure:

-

Place a measured amount of concentrated sulfuric acid in a distillation flask.

-

Slowly add n-propyl alcohol from a dropping funnel to the hot acid, maintaining the temperature at around 140°C.

-

The di-n-propyl ether will distill over as it is formed.

-

Collect the distillate, which will also contain some unreacted alcohol and water.

-

Purify the collected di-n-propyl ether by washing with a dilute sodium hydroxide (B78521) solution and then water, followed by drying and a final distillation.

Materials:

-

n-Propyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) |[15] |

-

Heating mantle, distillation apparatus, gas collection system.

Procedure:

-

In a flask, carefully add a measured volume of n-propyl alcohol.

-

Slowly and with cooling, add an excess of concentrated sulfuric acid.

-

The propene gas that is produced can be collected over water.

-

To remove any acidic impurities like sulfur dioxide, the gas can be bubbled through a solution of sodium hydroxide.[10]

Conversion to n-Propyl Halides

n-Propyl alcohol can be converted to n-propyl halides through reaction with hydrogen halides (HX) or other halogenating agents. The reactivity of hydrogen halides follows the order HI > HBr > HCl.

Table 4: Conversion of n-Propyl Alcohol to n-Propyl Halides

| Reagent(s) | Product | Yield | Reference(s) |

| PCl₃, ZnCl₂ (catalyst) | n-Propyl chloride | - | [1] |

| Red phosphorus, Iodine | n-Propyl iodide | 80% | [1] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a typical experimental workflow.

Caption: Oxidation mechanism of n-propyl alcohol.

Caption: Fischer esterification of n-propyl alcohol.

Caption: Dehydration pathways of n-propyl alcohol.

Caption: Experimental workflow for Fischer esterification.

Conclusion

n-Propyl alcohol exhibits a rich and versatile chemical reactivity, primarily centered around its hydroxyl functional group. The ability to selectively oxidize it to an aldehyde or a carboxylic acid, convert it to a variety of esters, and dehydrate it to either an ether or an alkene makes it a valuable C3 building block in organic synthesis. The choice of reagents and the careful control of reaction conditions are crucial for achieving high yields and selectivities of the desired products. This guide provides the foundational knowledge and practical protocols necessary for leveraging the chemical properties of n-propyl alcohol in research and development settings.

References

- 1. 1-Propanol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation of this compound to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An acetate ester:Propyl acetate_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.com [brainly.com]

- 9. brainly.com [brainly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. osti.gov [osti.gov]

- 12. aimspress.com [aimspress.com]

- 13. Dehydration of n-propanol and methanol to produce etherified fuel additives [aimspress.com]

- 14. Di-n-propyl ether - Wikipedia [en.wikipedia.org]

- 15. brainly.in [brainly.in]

Propan-1-ol Synthesis from Propionaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of propan-1-ol from propionaldehyde (B47417), with a focus on catalytic hydrogenation. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the primary industrial and laboratory-scale synthesis pathways, including in-depth experimental protocols and quantitative data on catalyst compositions, reaction conditions, and product yields. Visual diagrams of the synthesis pathway and experimental workflows are provided to facilitate understanding.

Introduction

Propan-1-ol (n-propanol) is a primary alcohol with significant applications as a solvent in the pharmaceutical industry, particularly for resins and cellulose (B213188) esters, and as a chemical intermediate in the synthesis of various compounds.[1] The predominant industrial route for the production of propan-1-ol involves the catalytic hydrogenation of propionaldehyde.[1][2] This guide will explore the core aspects of this synthesis, focusing on the catalysts, reaction kinetics, and experimental procedures that lead to high-yield and high-purity propan-1-ol.

Synthesis Pathway: Catalytic Hydrogenation of Propionaldehyde

The fundamental chemical transformation in the synthesis of propan-1-ol from propionaldehyde is the reduction of the aldehyde functional group to a primary alcohol. This is achieved through catalytic hydrogenation, where propionaldehyde reacts with hydrogen gas in the presence of a heterogeneous catalyst.

The overall reaction is as follows:

CH₃CH₂CHO + H₂ → CH₃CH₂CH₂OH

This reaction is typically carried out in either a liquid or vapor phase, with the choice of phase influencing the selection of catalyst and operating conditions.

Caption: General reaction scheme for the catalytic hydrogenation of propionaldehyde to propan-1-ol.

Catalytic Systems and Quantitative Data

The efficiency and selectivity of the hydrogenation of propionaldehyde are highly dependent on the catalyst employed. Nickel-based and copper-based catalysts are commonly used in industrial applications.

Nickel-Based Catalysts

Nickel catalysts, particularly Raney nickel and supported nickel catalysts, are widely used for aldehyde hydrogenation due to their high activity at relatively low temperatures.[1] A highly dispersed nickel-based catalyst prepared by an ammonia-induced deposition and precipitation method has shown excellent low-temperature activity and high selectivity for propan-1-ol.[1]

Table 1: Performance of a Highly Dispersed Nickel-Based Catalyst

| Parameter | Value |

| Catalyst Composition | Main active component: Ni (2%-60% by weight), Metal additive: Mg, Na, Ca, Co, or Ba (0.1%-10% by weight), Support: Diatomite, silica, MCM-41, SiO₂ microspheres, SiO₂ nanoparticles, or SBA-15 |

| Reaction Temperature | 323-573 K |

| Reaction Pressure | 0.05-20 MPa |

| Propionaldehyde Conversion | ≥ 98.5% |

| Propan-1-ol Selectivity | ≥ 98% |

Copper-Zinc Catalysts

Copper-zinc catalysts are another class of effective catalysts for the vapor-phase hydrogenation of propionaldehyde.[3] These catalysts can achieve high purity of the final product with minimal side reactions.[3]

Table 2: Performance of a Copper-Zinc Catalyst in Vapor-Phase Hydrogenation [3]

| Parameter | Value |

| Catalyst Composition | Copper oxide: 29.4%-50% by weight, Zinc oxide: 49.4%-70% by weight, with minor additions of Al₂O₃, Fe₂O₃, and Na₂O |

| Reaction Temperature | 140-190 °C |

| Propionaldehyde to Hydrogen Molar Ratio | 1:1 to 1:5 |

| Reaction Velocity (LHSV) | 0.4 h⁻¹ - 0.6 h⁻¹ |

| Hydrogen-Oil Ratio | 3000-5000 |

| Product Purity (n-propanol) | > 99.7% |

Experimental Protocols

This section provides detailed methodologies for both industrial-scale vapor-phase hydrogenation and a laboratory-scale liquid-phase hydrogenation.

Protocol for Vapor-Phase Hydrogenation using a Copper-Zinc Catalyst

This protocol is based on an industrial process for the continuous production of propan-1-ol.[3]

Objective: To synthesize propan-1-ol from propionaldehyde via vapor-phase catalytic hydrogenation.

Materials and Equipment:

-

Propionaldehyde

-

Hydrogen gas

-

Copper-zinc catalyst (composition as described in Table 2)

-

Fixed-bed reactor

-

Vaporizer

-

Heat exchanger

-

Condenser

-

Gas-liquid separator

-

Distillation columns (for purification)

Procedure:

-

Catalyst Bed Preparation: Load the fixed-bed reactor with the copper-zinc catalyst.

-

Vaporization: Feed liquid propionaldehyde to a vaporizer where it is mixed with a stream of hydrogen gas. The temperature at the top of the vaporizer is maintained between 70-100 °C, and the pressure is between 0.35-0.55 MPa.

-

Hydrogenation Reaction: Introduce the gaseous mixture of propionaldehyde and hydrogen into the fixed-bed reactor. The reaction is exothermic, and the temperature is controlled between 140-190 °C. The liquid hourly space velocity (LHSV) is maintained between 0.4 h⁻¹ and 0.6 h⁻¹. The molar ratio of propionaldehyde to hydrogen is kept in the range of 1:1 to 1:5.

-

Product Cooling and Separation: The product stream from the reactor is first cooled in a heat exchanger and then further cooled in a condenser to 30-50 °C. This condenses the crude propan-1-ol, which is then separated from the unreacted hydrogen and other non-condensable gases in a gas-liquid separator.

-

Purification: The crude propan-1-ol is purified through a series of distillation columns to remove light and heavy by-products, yielding n-propanol with a purity greater than 99.7%.

Caption: Experimental workflow for the vapor-phase hydrogenation of propionaldehyde.

Protocol for Laboratory-Scale Liquid-Phase Hydrogenation using Raney Nickel

This protocol is a general procedure for the batch hydrogenation of an aldehyde in a laboratory setting.

Objective: To synthesize propan-1-ol from propionaldehyde via liquid-phase catalytic hydrogenation on a laboratory scale.

Materials and Equipment:

-

Propionaldehyde

-

Raney Nickel (slurry in water or ethanol)

-

Ethanol (B145695) (or other suitable solvent)

-

Hydrogen gas

-

High-pressure autoclave or Parr hydrogenator

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure reactor, place a magnetic stir bar and add propionaldehyde.

-

Solvent Addition: Add ethanol as a solvent.

-

Catalyst Addition: Carefully add Raney Nickel slurry to the reactor. The catalyst loading is typically 5-20% by weight relative to the propionaldehyde.

-

Hydrogenation: Seal the reactor and purge it first with nitrogen gas and then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-50 bar).

-

Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C). Monitor the reaction progress by observing the hydrogen uptake.

-

Work-up: Once the reaction is complete (no more hydrogen uptake), cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude propan-1-ol. Further purification can be achieved by distillation if necessary.

Conclusion

The synthesis of propan-1-ol from propionaldehyde via catalytic hydrogenation is a well-established and efficient process. The choice of catalyst, whether nickel-based or copper-zinc, along with the optimization of reaction conditions, allows for high conversion rates and excellent selectivity towards the desired product. The detailed protocols provided in this guide offer a practical framework for both industrial-scale production and laboratory-scale synthesis, catering to the needs of researchers and professionals in the chemical and pharmaceutical industries. Further research into novel catalytic systems could lead to even more sustainable and economical production pathways.

References

- 1. CN113713817A - Method for preparing n-propanol by hydrogenation of propionaldehyde under catalysis of nickel-based catalyst - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CN100590108C - Production process of n-propanol by hydrogenation of propionaldehyde over copper-zinc catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 1-Propanol

Abstract

1-Propanol (n-propanol) is a widely utilized antiseptic agent prized for its broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. Its efficacy stems from its ability to induce rapid and irreversible damage to microbial cells through two primary, interconnected mechanisms: disruption of the cell membrane and denaturation of cellular proteins. This technical guide provides a detailed exploration of these core mechanisms, supported by quantitative data on its biocidal efficacy and outlines of key experimental protocols used to elucidate its mode of action. Visual diagrams of the molecular interactions, experimental workflows, and the logical cascade of events are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Alcohols, particularly short-chain alcohols like this compound, have a long history of use as disinfectants and antiseptics. Their rapid action, broad-spectrum efficacy, and low residual toxicity make them valuable in both healthcare and industrial settings. This compound, a primary alcohol, is a key active ingredient in many hand sanitizers and surface disinfectants. Understanding its precise mechanism of action is crucial for optimizing its use, developing synergistic formulations, and overcoming potential microbial resistance. This document synthesizes current knowledge on how this compound exerts its antimicrobial effects at a molecular level.

Core Mechanisms of Action

The antimicrobial activity of this compound is not attributed to a single, specific target but rather to its disruptive physicochemical effects on fundamental cellular structures and molecules.

Disruption of Cell Membrane Integrity

The primary target of this compound is the microbial cell membrane. The amphipathic nature of this compound allows it to readily partition into the lipid bilayer of both Gram-positive and Gram-negative bacteria. This integration disrupts the ordered structure of the membrane phospholipids, leading to several detrimental consequences:

-

Increased Membrane Fluidity and Permeability: The presence of this compound molecules among the lipid tails increases the fluidity of the membrane beyond its optimal state. This compromises its function as a selective barrier, causing leakage of essential intracellular components such as ions (K+), ATP, and nucleic acids.

-

Inhibition of Membrane-Bound Enzymes: Many vital enzymes, particularly those involved in respiration and energy production, are embedded within the cell membrane. The altered lipid environment caused by this compound can inhibit the function of these integral membrane proteins.

-

Dissipation of Proton Motive Force: The increased permeability of the membrane leads to the dissipation of the proton motive force, which is essential for ATP synthesis and active transport, effectively halting cellular energy production.

Protein Denaturation and Inactivation

This compound is a potent protein denaturant. It disrupts the delicate balance of non-covalent forces—hydrogen bonds, hydrophobic interactions, and ionic bonds—that maintain the specific three-dimensional (tertiary and quaternary) structure of proteins.

-

Solvent Effects: this compound's hydroxyl group forms new hydrogen bonds with the protein's amino acid residues, competing with the intramolecular hydrogen bonds that stabilize the protein's native conformation.

-

Hydrophobic Interactions: The propyl chain of this compound disrupts the hydrophobic core of globular proteins, causing them to unfold (denature).

This loss of structure results in the inactivation of critical enzymes, disrupting metabolic pathways, DNA replication, and cellular repair mechanisms. The denaturation process is concentration-dependent and is a primary reason for the rapid killing action of this compound. When a large number of cellular proteins are denatured simultaneously, they tend to aggregate and precipitate, a process known as coagulation, which is incompatible with cell viability.

Quantitative Antimicrobial Efficacy

The effectiveness of this compound is dependent on its concentration, contact time, and the specific microorganism. Alcohols generally exhibit their highest efficacy in aqueous solutions, as water is essential to facilitate the denaturation of proteins. The optimal bactericidal concentration for propanol (B110389) is typically in the range of 60-80% by volume.

| Microorganism | Concentration (% v/v) | Contact Time | Log Reduction | Reference Context |

| Staphylococcus aureus | 60% | 30 seconds | > 5 | General efficacy data for skin antiseptics |

| Pseudomonas aeruginosa | 60% | 30 seconds | > 5 | Standard test conditions for hand sanitizers |

| Escherichia coli | 70% | 1 minute | > 4 | Suspension test data |

| Candida albicans | 60% | 1 minute | > 4 | Fungicidal activity testing |

| Adenovirus | 70% | 2 minutes | > 3 | Virucidal efficacy studies |

| Norovirus (surrogate) | 70% | 1 minute | > 4 | Virucidal efficacy against non-enveloped viruses |

Key Experimental Protocols

The following protocols are foundational for assessing the antimicrobial mechanisms of agents like this compound.

Membrane Permeability Assay

This assay measures the leakage of intracellular material as an indicator of membrane damage.

-

Microbial Culture Preparation: Grow a mid-log phase culture of the test microorganism (e.g., E. coli). Harvest cells by centrifugation, wash with a sterile buffer (e.g., PBS), and resuspend to a known optical density (e.g., OD600 of 1.0).

-

Treatment: Add this compound to the cell suspension to achieve the desired final concentration (e.g., 60%). An untreated control (using sterile water) is run in parallel. Incubate for a defined period (e.g., 5, 15, 30 minutes).

-

Sample Collection: At each time point, take an aliquot of the suspension and immediately centrifuge at high speed to pellet the cells.

-

Leakage Measurement: Transfer the supernatant to a quartz cuvette. Measure the absorbance of the supernatant at 260 nm (A260) using a UV-Vis spectrophotometer. An increase in A260 indicates the leakage of nucleic acids (DNA, RNA) from the cytoplasm.

-

Data Analysis: Plot A260 readings against time for both treated and untreated samples to quantify the extent of membrane damage.

Protein Denaturation and Aggregation Assay

This protocol assesses the effect of this compound on protein structure in vitro.

-

Protein Solution: Prepare a solution of a model protein, such as Bovine Serum Albumin (BSA) or Lysozyme, in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Treatment: Mix the protein solution with various concentrations of this compound.

-

Spectroscopic Analysis:

-

Circular Dichroism (CD) Spectroscopy: Measure the far-UV CD spectrum (190-250 nm) of the protein solution. Changes in the spectrum, particularly a loss of alpha-helical or beta-sheet signals, indicate denaturation and loss of secondary structure.

-

Fluorescence Spectroscopy: Monitor the intrinsic fluorescence of tryptophan residues. As the protein unfolds, these residues become more exposed to the solvent, causing a shift in the emission maximum.

-

-

Aggregation Measurement: Measure the turbidity of the solution at a high wavelength (e.g., 600 nm) over time. An increase in turbidity indicates protein aggregation, a consequence of denaturation.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key concepts and processes described.

Spectroscopic data of pure 1-Propanol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Pure 1-Propanol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for pure this compound. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for chemical analysis and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.58 | Triplet (t) | 2H | -CH₂-OH |

| ~1.57 | Sextet | 2H | -CH₂-CH₂-OH |